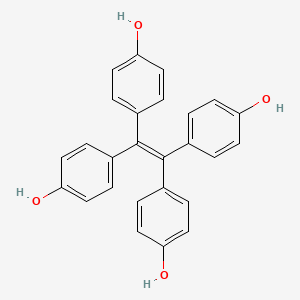
Tetrakis(4-hydroxyphenyl)ethylene
Overview
Description
Tetrakis(4-hydroxyphenyl)ethylene is an organic compound with the molecular formula C26H20O4. It is a white to light yellow crystalline powder that is soluble in organic solvents such as dichloromethane, benzene, and methanol . This compound is known for its antioxidant properties and is used in various applications, including the inhibition of polymer and rubber aging processes .
Mechanism of Action
Target of Action
Tetrakis(4-hydroxyphenyl)ethylene has been reported to primarily target mercury ions (Hg 2+) . It is used in the preparation of optical sensors for the detection of these ions . The compound’s interaction with mercury ions is crucial for its function as a sensor .
Mode of Action
The compound interacts with its targets through the formation of a Hg 2+ –ionophore complex between the mercury ions and the membrane phase . This interaction changes the UV-vis absorbance of the sensor, which is how the presence of mercury ions is detected .
Biochemical Pathways
The compound’s role as a sensor for mercury ions suggests that it may play a part in pathways related tometal ion homeostasis and detection .
Pharmacokinetics
The compound is reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor for several cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP2D6 .
Result of Action
The primary result of this compound’s action is the detection of mercury ions. The compound exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and remarkable selectivity regarding the number of transition metals ions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing experimental parameters such as pH, and the concentration of this compound and graphene oxide nanosheets in the prepared nanocomposite .
Biochemical Analysis
Biochemical Properties
Tetrakis(4-hydroxyphenyl)ethylene has been found to interact with various biomolecules. For instance, it has been used in the preparation of a novel branched polyether, where it acts as a core . In another study, it was used in the preparation of a nanocomposite for an optical sensor .
Cellular Effects
Its derivatives have shown potential in influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with other molecules. For example, in the creation of an optical sensor, the formation of a complex between mercury ions and the membrane phase changes the UV-vis absorbance of the sensor .
Temporal Effects in Laboratory Settings
Its derivatives have shown stability and long-term effects on cellular function .
Transport and Distribution
Its derivatives have been used in the preparation of nanocomposites, suggesting potential interactions with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(4-hydroxyphenyl)ethylene can be synthesized through a multi-step process. One common method involves the hydroxylation of 4-hydroxyphenyl ethylene. In the presence of potassium carbonate, 4-hydroxyphenyl ethylene reacts with iodomethane to form 4-hydroxyphenyl ethylene methyl ether. This intermediate is then condensed with acetic anhydride to produce tetrakis(4-hydroxyphenyl)acetic acid. Finally, the acetic acid derivative undergoes acylation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-hydroxyphenyl)ethylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives of this compound .
Scientific Research Applications
Tetrakis(4-hydroxyphenyl)ethylene has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(4-hydroxyphenyl)ethane
- Tetrakis(4-hydroxyphenyl)porphyrin
- Tetraphenylethylene
Uniqueness
Tetrakis(4-hydroxyphenyl)ethylene is unique due to its specific structural features and antioxidant properties. Compared to similar compounds, it offers a higher degree of stability and effectiveness in inhibiting oxidative processes. Its ability to form stable radicals and its solubility in various organic solvents further enhance its utility in scientific research and industrial applications .
Properties
IUPAC Name |
4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZHNPGWNIYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
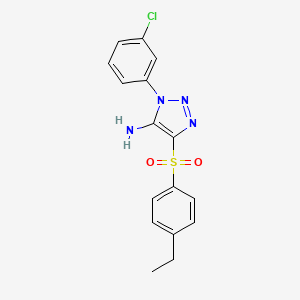


![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)

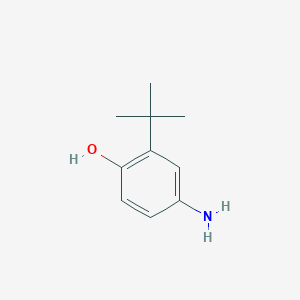

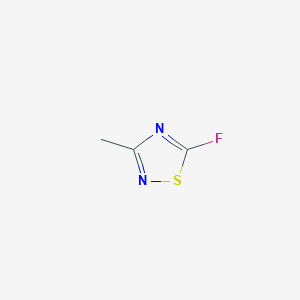
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2762306.png)
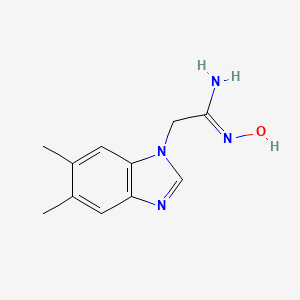
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2762311.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine](/img/structure/B2762314.png)

